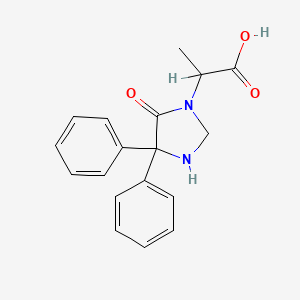
4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid is a complex organic compound with a molecular formula of C18H18N2O3 This compound is characterized by its imidazolidine ring, which is a five-membered ring containing two nitrogen atoms The presence of diphenyl groups and a carboxylic acid moiety further adds to its structural complexity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of diphenylacetic acid with an imidazolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the field of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid exerts its effects involves interactions with specific molecular targets. The imidazolidine ring can interact with enzymes and receptors, modulating their activity. The diphenyl groups may enhance the compound’s binding affinity to hydrophobic pockets in proteins. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
4,4-Diphenyl-2-oxazoline: Another five-membered ring compound with similar structural features.
4,4-Diphenyl-2-thiazoline: Contains a sulfur atom in place of one nitrogen atom in the ring.
4,4-Diphenyl-2-imidazoline: Lacks the oxo group but shares the imidazolidine core structure.
Uniqueness: 4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid is unique due to the presence of both the oxo group and the carboxylic acid moiety, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
130908-38-2 |
|---|---|
Formule moléculaire |
C18H18N2O3 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
2-(5-oxo-4,4-diphenylimidazolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C18H18N2O3/c1-13(16(21)22)20-12-19-18(17(20)23,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,19H,12H2,1H3,(H,21,22) |
Clé InChI |
GCQOSEAWCXWTRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N1CNC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


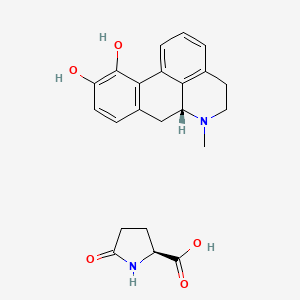
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
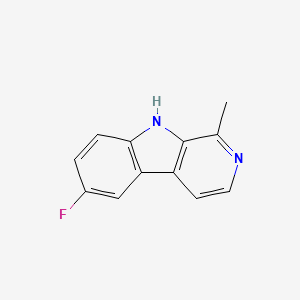


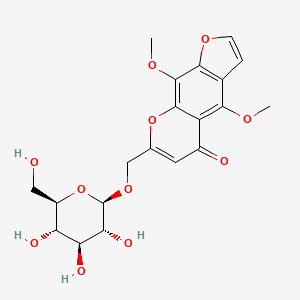
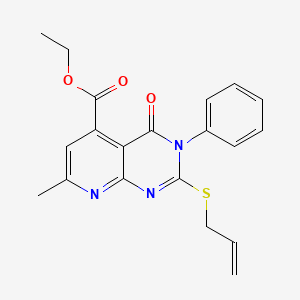


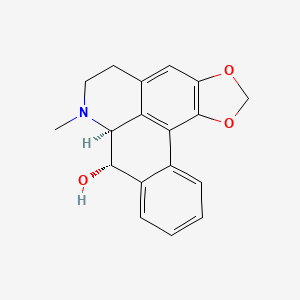
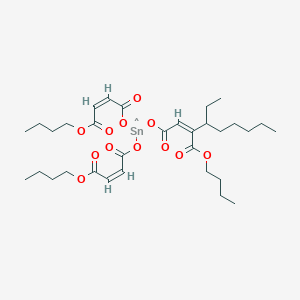
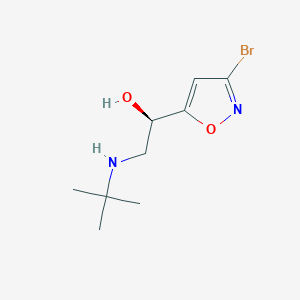
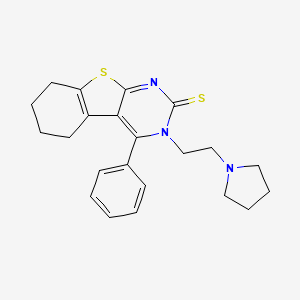
![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
